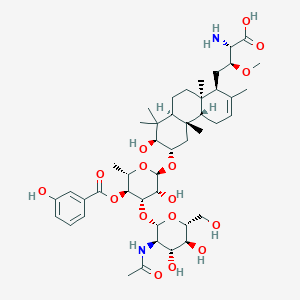
Brasilicardin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brasilicardin A, also known as this compound, is a useful research compound. Its molecular formula is C45H68N2O16 and its molecular weight is 893 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Properties
Mechanism of Action:
Brasilicardin A functions primarily as an immunosuppressant by inhibiting the amino acid transporter system L, which is crucial for the uptake of essential amino acids in activated T cells. This inhibition leads to a depletion of essential amino acids, triggering integrated stress responses that ultimately inhibit T cell proliferation. In vitro studies have shown that this compound has an impressive potency, with an IC50 value of approximately 0.057 μg/mL (63.8 nM), surpassing that of cyclosporin A (0.15 μg/mL) by about threefold .
Clinical Relevance:
The current landscape of immunosuppressive therapy for organ transplantation is marked by the need for drugs that minimize side effects while maximizing efficacy. This compound shows promise in addressing these needs due to its lower toxicity profile compared to traditional agents like cyclosporin and tacrolimus. Preclinical evaluations indicate that intravenous administration of this compound at doses up to 100 mg/kg did not result in observable toxicity in mice .
Cancer Therapeutics
Antiproliferative Activity:
Recent studies have highlighted this compound's potential as an anticancer agent, particularly against malignant glioma cell lines. In comparative assays, this compound demonstrated an IC50 value of 0.13 μM, significantly outperforming standard LAT1 inhibitors like JPH203 (IC50 15.0 μM) . This suggests that this compound could be developed further as a targeted therapy for certain cancers.
Development of Derivatives:
The ability to produce derivatives of this compound through semi-synthetic methods enhances its therapeutic potential. The identification and characterization of new congeners, such as Brasilicardin G, provide opportunities for structure-activity relationship studies aimed at optimizing pharmacological properties .
Production Challenges and Solutions
Synthesis and Yield:
One major challenge in the application of this compound is its low natural yield from Nocardia terpenica, which limits accessibility for research and clinical use. Recent advances in genetic engineering have enabled the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains like Amycolatopsis japonicum. This method has significantly improved production yields, facilitating gram-scale synthesis necessary for further research and development .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C45H68N2O16 |
|---|---|
Molekulargewicht |
893 g/mol |
IUPAC-Name |
(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |
InChI |
InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |
InChI-Schlüssel |
SAZHWKBRJJLWKC-AWWLABOASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Synonyme |
brasilicardin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















